Forchlorfenuron (CAS: 68157-60-8), commonly known as CPPU, is a highly active synthetic phenylurea-derived cytokinin. Unlike traditional adenine-based plant growth regulators, Forchlorfenuron exhibits exceptional potency in stimulating cell division, cortical expansion, and lateral bud break[1]. In commercial procurement, it is primarily sourced as an active ingredient for agricultural fruit-sizing formulations—particularly for grapes, kiwifruits, and melons—and as a high-efficiency supplement for plant tissue culture [2]. Its distinct chemical structure provides powerful physiological activity at extremely low concentrations, translating to superior dose-response efficiency and formulation stability compared to conventional purine-based alternatives [1].
Substituting Forchlorfenuron with generic adenine-type cytokinins (like 6-BA) or standard gibberellins (like GA3) compromises both formulation efficiency and application-critical performance. While GA3 is frequently used for fruit enlargement, relying on it alone leads to rachis thickening, internal vascular enlargement, and limited pericarp robustness, whereas CPPU specifically drives cortical and epidermal expansion to improve fruit firmness and size [1]. Furthermore, traditional adenine-type cytokinins like 6-BA require up to 60 times higher application doses to achieve equivalent cell division and fruit enlargement[2]. Attempting to replace CPPU with other phenylureas like Thidiazuron (TDZ) also introduces formulation risks, as TDZ possesses a different dose-response curve that can cause excessive stamen abnormalities or alter sugar accumulation profiles if not rigorously optimized [1].
In field trials evaluating fruit enlargement, CPPU demonstrates distinct histological and quantitative advantages over Gibberellic Acid (GA3) alone. Application of CPPU at fruit set increases berry weight by approximately 40% compared to untreated controls, matching the mass increase of two heavy GA3 applications, but when formulated together, CPPU + GA3 yields a 16% greater berry weight than either material alone [1]. Histologically, CPPU drives this enlargement by expanding the cortical area and epidermal thickness, which enhances pericarp robustness and fruit firmness, whereas GA3 primarily enlarges internal vascular bundles [2].
| Evidence Dimension | Berry weight increase and histological expansion target |
| Target Compound Data | CPPU (+GA3) yields +16% weight over single agents; thickens exocarp/mesocarp |
| Comparator Or Baseline | GA3 alone (enlarges vascular tissue; lower maximum weight limit) |
| Quantified Difference | 16% synergistic weight gain and structural pericarp strengthening |
| Conditions | Field application at berry set (e.g., 5-15 mg/L CPPU) |
Formulators of premium fruit-sizing agents must procure CPPU to achieve the structural firmness and maximum size metrics that standard GA3 treatments cannot deliver alone.
When comparing the efficacy of different cytokinins for promoting cell division and berry enlargement, Forchlorfenuron (CPPU) demonstrates a vastly superior dose-efficiency profile compared to standard adenine-type cytokinins like 6-Benzyladenine (6-BA). Field studies on grape cultivars show that CPPU significantly increases berry size at concentrations as low as 0.5 mg/L. In contrast, 6-BA requires a high concentration of 30 mg/L to achieve a comparable significant promotion of berry enlargement [1]. This massive difference in required dosage highlights CPPU's higher intrinsic activity and distinct physiological mechanism in driving cell division rather than mere cell expansion [1].
| Evidence Dimension | Optimal concentration for significant fruit enlargement |
| Target Compound Data | CPPU (Effective at 0.5 mg/L) |
| Comparator Or Baseline | 6-BA (Requires 30 mg/L) |
| Quantified Difference | CPPU is effective at a 60-fold lower concentration than 6-BA |
| Conditions | Field application during seedless-fruit-setting period |
Procurement teams formulating agricultural sprays can achieve target biological efficacy using 60 times less active ingredient by mass when selecting CPPU over 6-BA, drastically reducing chemical payload and logistics costs.
A major procurement challenge with plant growth regulators is the degradation of liquid formulations in storage. While gibberellins (like GA4+7) suffer a 10-15% loss of active ingredient per year due to oxidation and chemical degradation in aqueous or standard solvent solutions, CPPU demonstrates exceptional stability[1]. When formulated in propylene glycol with appropriate nonionic surfactants (e.g., ethoxylated C12-15 alkyl alcohols) and acid solubilizers, CPPU liquid concentrates (e.g., 0.8% CPPU) maintain high stability and negligible degradation after 12 months under 25°C to 40°C tropical storage conditions [1].
| Evidence Dimension | Annual degradation rate in liquid formulation |
| Target Compound Data | CPPU (Highly stable, negligible loss at 40°C over 12 months) |
| Comparator Or Baseline | Gibberellins / GA4+7 (10-15% degradation loss per year) |
| Quantified Difference | >10% improvement in annual active ingredient retention |
| Conditions | Liquid concentrate formulation stored at 25-40°C |
Agrochemical manufacturers require CPPU to ensure their ready-to-mix liquid products survive long global supply chains and tropical storage without losing field efficacy.
Based on its proven ability to expand cortical and epidermal tissues, CPPU is the optimal API for co-formulation with GA3 to maximize berry size and firmness in seedless table grapes and kiwifruits, outperforming GA3-only treatments [1].
Because CPPU is effective at concentrations as low as 0.5 mg/L—requiring 60 times less active ingredient than 6-BA for significant cell division—it is highly recommended for commercial formulations where minimizing chemical payload and raw material costs is prioritized [2].
Forchlorfenuron's compatibility with propylene glycol and nonionic surfactants makes it the preferred cytokinin for ready-to-mix liquid agricultural products that must endure 12+ months of tropical storage without the 10-15% annual degradation seen in standard gibberellin solutions [3].
Health Hazard;Environmental Hazard